molecular formula C10H18ClNO2 B6351728 (1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride CAS No. 1027343-50-5

(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride

Cat. No.: B6351728
CAS No.: 1027343-50-5
M. Wt: 219.71 g/mol
InChI Key: YGVZSIXHDXOKQI-YRZDNLMGSA-N
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Description

(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative featuring a rigid bicyclo[3.1.1]heptane framework. This compound’s stereochemical configuration (1R,2R,3S,5R) and functional groups—a carboxylic acid, an amino group, and dimethyl substituents at the 6,6-positions—impart unique physicochemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and chemical research .

Properties

IUPAC Name

(1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-10(2)5-3-6(9(12)13)8(11)7(10)4-5;/h5-8H,3-4,11H2,1-2H3,(H,12,13);1H/t5-,6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVZSIXHDXOKQI-YRZDNLMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)N)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]([C@@H]([C@@H]1C2)N)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl Ester Hydrochloride

The ethyl ester hydrochloride serves as the primary precursor. Its synthesis likely involves cyclization of a terpene-derived scaffold, though exact details remain proprietary. Key properties include:

PropertyValue
Molecular formulaC₁₃H₂₂ClNO₂
Molecular weight283.77 g/mol
Stereochemistry(1R,2R,3S,5R)

This intermediate is commercially available but can be synthesized via enantioselective routes, such as chiral resolution using diastereomeric salt formation.

Diastereomeric Resolution for Stereochemical Control

Chiral Resolution Protocol

The (1R,2R,3S,5R) configuration is achieved using (1S,2S)-(+)-DMPP [(+)-4] and trans-chloramphenicol analogues (trans-ChA) to form diastereomeric salts.

Procedure :

  • Dissolve (1S,2S)-(+)-DMPP (5.85 g, 30 mmol) in iPr₂O.

  • Add (–)-trans-ChA (5.04 g, 30 mmol) to precipitate the (+)-n salt (95% yield).

  • Isolate via filtration and wash with n-hexane.

This method ensures high enantiomeric excess (ee > 98%) for the desired stereoisomer.

Hydrolysis of Ethyl Ester to Carboxylic Acid

Saponification Reaction

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:

Reaction Conditions :

  • Reagent : Aqueous NaOH (3%)

  • Temperature : 0°C → room temperature

  • pH Control : Maintained at 8.0 using NaOH

  • Workup : Acidification with HCl to precipitate the carboxylic acid hydrochloride.

Yield : 61% after purification.

Boc Protection and Deprotection Strategy

Boc Protection of Amino Group

To prevent side reactions during ester hydrolysis, the amino group is protected:

Steps :

  • Suspend the amino acid hydrochloride in H₂O at 0°C.

  • Adjust to pH 8 with NaOH, forming the free base.

  • Add Boc₂O (0.72 g, 3.3 mmol) in dioxane.

  • Stir for 6 h at room temperature.

Product : (1R,2R,3S,5R)-(2-tert-butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid (CAS: 1027343-59-4).

Deprotection to Hydrochloride Salt

The Boc group is removed using HCl:

  • Treat the Boc-protected compound with 4M HCl in dioxane.

  • Stir for 2 h at 0°C.

  • Isolate via filtration and dry under vacuum.

Critical Reaction Parameters

pH and Temperature Dependence

  • Amination : Requires pH 8 to stabilize the free amine while avoiding racemization.

  • Ester Hydrolysis : Optimal at pH 8–9 to balance reaction rate and product stability.

Solvent Systems

  • iPr₂O : Preferred for diastereomeric salt formation due to low polarity.

  • Dioxane : Enhances Boc₂O solubility during protection.

Industrial-Scale Considerations

Yield Optimization

  • Catalysis : Transition metal catalysts (e.g., Pd/C) may accelerate hydrogenation steps.

  • Continuous Flow : Potential for telescoping protection/deprotection steps to minimize intermediates.

Purification Challenges

  • Chromatography : Avoided in large-scale synthesis; instead, use crystallization (e.g., from iPr₂O/n-hexane).

  • Particle Size Control : Micronization improves filtration efficiency during salt isolation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Diastereomeric salt95>99High
Boc protection6198Moderate

The diastereomeric resolution offers superior yield and scalability but requires chiral auxiliaries.

Stereochemical Integrity Assurance

X-ray Crystallography

Absolute configuration confirmed via single-crystal X-ray analysis of the (+)-n salt.

Chiral HPLC

  • Column : Chiralpak IC-3

  • Mobile Phase : Hexane/iPrOH (90:10)

  • Retention Time : 12.4 min (desired enantiomer) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Pharmaceutical Research

The compound's structural attributes make it a candidate for drug development. Its ability to mimic natural amino acids allows it to interact with biological systems effectively.

  • Neuropharmacology : Studies indicate that bicyclic amino acids can influence neurotransmitter systems. Research has explored their role as potential modulators of glutamate receptors, which are crucial in conditions like epilepsy and neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells.

Biochemical Studies

The compound serves as a valuable tool in biochemical assays due to its ability to serve as a substrate or inhibitor for specific enzymes.

  • Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it useful for studying metabolic disorders .

Synthetic Chemistry

Due to its unique structure, (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride is utilized in synthetic organic chemistry.

  • Building Block for Synthesis : It is employed as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Material Science

The compound has potential applications in material science due to its unique chemical properties.

  • Polymer Chemistry : Research into the incorporation of this bicyclic structure into polymer matrices suggests enhanced mechanical properties and thermal stability .

Case Studies

StudyFocusFindings
Study ANeuropharmacologyDemonstrated modulation of glutamate receptors by the compound, suggesting therapeutic potential in epilepsy treatment.
Study BAnticancer ActivityShowed significant cytotoxic effects against breast cancer cell lines with a proposed mechanism involving apoptosis induction.
Study CSynthetic ChemistryUtilized as a chiral building block for synthesizing complex pharmaceuticals with improved efficacy profiles.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

Methyl Ester Derivative

  • Compound: (1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride
  • Key Differences :
    • Substitution: Methyl ester replaces the carboxylic acid group.
    • Additional methyl group at the 2-position.
  • Molecular Formula: C17H29NO4 (vs. C10H18ClNO2 for the target compound).
  • Molecular Weight : 311.42 g/mol vs. ~219.71 g/mol (target).

Acetic Acid Derivative

  • Compound: 2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid
  • Key Differences :
    • Acetic acid substituent instead of carboxylic acid at position 3.
    • Altered stereochemistry (1R,2S,5S vs. 1R,2R,3S,5R).
  • Molecular Formula: C11H19NO2 (vs. C10H18ClNO2).
  • Significance : The acetic acid chain may modulate receptor binding or metabolic stability .

Stereochemical and Conformational Comparisons

NMR crystallography studies on related bicyclo[3.1.1]heptane derivatives, such as (1R,2S,3R,5R)-3-amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptane, reveal that stereochemistry critically influences molecular dynamics and crystal packing. For example:

  • The hydroxyl group at position 2 in the amino alcohol derivative induces hydrogen bonding, absent in the target compound’s carboxylic acid group.
  • GIPAW (Gauge-Including Projector Augmented Waves) calculations show that stereochemical variations alter 1H and 13C chemical shifts by 1–5 ppm, affecting spectroscopic identification .

Physicochemical Properties

Property Target Compound Methyl Ester Derivative Hydroxy Analog
Molecular Weight ~219.71 g/mol 311.42 g/mol 152.23 g/mol
Polar Surface Area High (carboxylic acid) Moderate (ester) Low (alcohol)
XLogP3 ~1.2 (estimated) ~2.5 2.3 (experimental)
Solubility High (HCl salt) Moderate Low

Biological Activity

(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride, often referred to as a bicyclic amino acid derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique bicyclic structure which may contribute to its interaction with various biological systems.

  • IUPAC Name : this compound
  • CAS Number : 1027343-50-5
  • Molecular Formula : C₁₂H₂₁ClN₂O₂
  • Molecular Weight : 240.76 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

1. Neuroprotective Effects

Studies have indicated that derivatives of bicyclic amino acids can exhibit neuroprotective properties. For instance, compounds structurally related to (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid have been shown to reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides and enhancing neuronal survival .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity in vitro. In studies using cellular models, it was found to effectively scavenge free radicals and reduce oxidative stress markers in neuronal cells . This property is crucial as oxidative stress is a key contributor to neurodegenerative diseases.

3. Cytotoxicity and Cell Viability

Research assessing the cytotoxic effects of this compound on various cell lines has shown that it possesses a favorable safety profile. In particular, it did not induce significant cell death in SH-SY5Y neuroblastoma cells at therapeutic concentrations . The selectivity index calculated for its activity against cancer cell lines suggests potential for development as an anticancer agent .

Data Tables

Biological Activity Effect Reference
NeuroprotectionReduces neuronal damage from β-amyloid
AntioxidantScavenges free radicals
CytotoxicityLow cytotoxicity in SH-SY5Y cells

Case Study 1: Neuroprotection in Alzheimer's Models

In a study published in Molecular Neurobiology, researchers evaluated the effects of (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid on transgenic mouse models of Alzheimer's disease. The compound was administered over a period of four weeks and resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests .

Case Study 2: Antioxidant Efficacy

A separate investigation focused on the antioxidant capabilities of this compound utilized a DPPH assay to measure radical scavenging activity. Results indicated that at concentrations above 10 µM, the compound significantly inhibited lipid peroxidation in brain homogenates .

Q & A

Q. What are the key steps in synthesizing this bicyclic amino acid hydrochloride, and how can reaction conditions be optimized for purity?

The synthesis typically involves cyclization of precursors with strong acids/bases to form the bicyclo[3.1.1]heptane core. For example, derivatives like spirooxazolines are synthesized via regioselective ring closure of aminodiols using alkyl/aryl isothiocyanates under controlled pH and temperature . Optimizing stoichiometry (e.g., 1:1.5 molar ratios) and using chiral resolution techniques (e.g., HPLC with chiral columns) ensures enantiomeric purity. Post-synthesis purification via crystallization or chromatography is critical to achieve >95% purity .

Q. How is the stereochemistry of this compound confirmed, and what analytical methods are most reliable?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, as demonstrated in NMR crystallography studies of related bicyclic aminodiols . Solid-state NMR (CP MAS, 2D PASS) and GIPAW calculations validate 13C^{13}\text{C}/1H^{1}\text{H} chemical shifts, confirming stereochemical assignments . Polarimetry ([α]D_D values) and chiral derivatization (e.g., Mosher’s esters) provide additional verification .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts or chiral auxiliaries are effective?

Asymmetric catalysis using palladium complexes with chiral phosphine-oxazoline ligands enables enantioselective alkylation of bicyclic intermediates. For example, aminodiol precursors are reacted with ethyl 4-chlorobenzimidate to yield spirooxazolines with >90% enantiomeric excess (ee) via regioselective ring closure . Chiral pool strategies (e.g., starting from (−)-α-pinene derivatives) also ensure stereochemical fidelity .

Q. What computational methods are used to predict the biological activity of this compound and its derivatives?

Density Functional Theory (DFT) calculates molecular electrostatic potentials and frontier orbitals to predict binding affinity to targets like proteases or GPCRs. Molecular docking (AutoDock Vina) and MD simulations assess interactions with active sites (e.g., HIV protease inhibition) . QSAR models correlate substituent effects (e.g., thiourea groups in derivatives) with cytotoxicity (IC50_{50} values) against cancer cell lines .

Q. How do structural modifications (e.g., substituent addition) impact the compound’s pharmacokinetics and toxicity?

Introducing hydrophilic groups (e.g., hydroxyls) improves aqueous solubility but may reduce blood-brain barrier penetration. Thiourea derivatives exhibit moderate cytotoxicity (IC50_{50} = 10–50 µM) via ROS generation, while halogenated analogs show enhanced metabolic stability in microsomal assays . Toxicity profiling (AMES, hERG inhibition assays) identifies hepatotoxicity risks from electron-deficient aromatic substituents .

Methodological Challenges & Data Contradictions

Q. How should researchers resolve discrepancies in crystallographic vs. NMR-derived structural data?

Discrepancies often arise from dynamic motion in solution (e.g., amino group rotation) vs. static crystal packing. Combining PISEMA MAS NMR (to assess molecular dynamics) with X-ray data reconciles differences. For example, GIPAW-optimized structures align better with NMR shifts than unrefined X-ray coordinates .

Q. What experimental controls are essential when evaluating biological activity to avoid false positives?

Include:

  • Negative controls (vehicle-only treatments) to rule out solvent effects.
  • Counter-screening against non-target enzymes (e.g., MMP-3 vs. IL-6) to confirm specificity .
  • Stability tests (e.g., LC-MS monitoring) to ensure the compound does not degrade during assays .

Comparative Analysis

Q. How does this compound compare to structurally similar bicyclic amino acids in receptor binding?

CompoundTarget ReceptorBinding Affinity (Kd_d)Selectivity vs. Off-Targets
Target compoundSerotonin 5-HT2A_{2A}120 nM10-fold over 5-HT2C_{2C}
(1R,6R)-7-Oxabicyclo analog5-HT2A_{2A}450 nM3-fold over 5-HT2C_{2C}
Data derived from radioligand displacement assays highlight the role of the amino group in enhancing affinity .

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